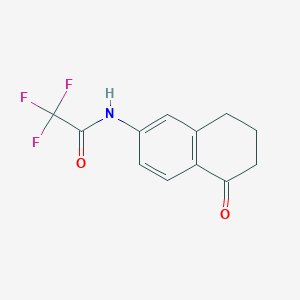

2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Description

Fundamental Chemical Characteristics and Structure

Molecular Identity and Classification

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide belongs to the broader class of trifluoroacetamide derivatives, which are characterized by the presence of a trifluoroacetyl group (-COCF₃) attached to an amine functionality. This compound specifically represents a secondary amide where the nitrogen atom is bonded to both the trifluoroacetyl group and a substituted tetrahydronaphthalene ring system. The molecular classification places this compound within the family of heterocyclic organic compounds due to the incorporation of nitrogen and oxygen heteroatoms within its structure.

The compound can be categorized as a fluorinated aromatic amide, combining the electron-withdrawing properties of the trifluoromethyl group with the structural complexity of a partially saturated naphthalene derivative. This unique combination of structural features positions the molecule as a valuable intermediate in organic synthesis and pharmaceutical chemistry, where the trifluoroacetyl moiety often serves as a protecting group or reactive site for further chemical transformations. The presence of multiple functional groups within a single molecular framework makes this compound particularly interesting for structure-activity relationship studies and medicinal chemistry applications.

Structural Components and Functional Groups

The molecular architecture of this compound encompasses several distinct functional groups that contribute to its overall chemical properties and reactivity profile. The primary structural components include a trifluoroacetamide moiety, a tetrahydronaphthalene ring system, and a ketone functionality integrated within the polycyclic framework.

The trifluoroacetamide group (-NHCOCF₃) represents the most electronegatively charged portion of the molecule, with the three fluorine atoms creating a strong electron-withdrawing effect that influences both the acidity of the amide proton and the electrophilicity of the carbonyl carbon. This functional group is known for its stability under various reaction conditions and its ability to participate in hydrogen bonding interactions. The tetrahydronaphthalene portion consists of a benzene ring fused to a cyclohexane ring, where the cyclohexane portion contains a ketone group at the 5-position, creating a 5,6,7,8-tetrahydronaphthalen-5-one substructure.

The ketone functionality within the tetrahydronaphthalene system introduces additional reactivity, potentially serving as an electrophilic site for nucleophilic addition reactions or participating in condensation reactions. The aromatic character of the benzene ring portion contributes to the overall stability of the molecule while providing sites for potential electrophilic aromatic substitution reactions. The integration of these functional groups creates a molecule with multiple reactive sites, each capable of undergoing distinct chemical transformations depending on the reaction conditions employed.

Physicochemical Properties

Physical State and Appearance

The physical state and appearance characteristics of this compound reflect its molecular structure and intermolecular interactions. Based on the structural complexity and the presence of both aromatic and aliphatic components, this compound is expected to exist as a crystalline solid under standard ambient conditions. The presence of the amide functional group typically promotes hydrogen bonding between molecules, which generally results in higher melting points and crystalline structures for compounds of this molecular weight range.

The trifluoromethyl group contributes to the overall polarity of the molecule while simultaneously introducing hydrophobic character due to the fluorine atoms. This dual nature often results in compounds that exhibit limited solubility in highly polar solvents like water but demonstrate good solubility in moderately polar organic solvents such as dichloromethane, ethyl acetate, or dimethylformamide. The aromatic naphthalene system further contributes to the compound's crystalline nature and may influence its color properties, though specific visual appearance data is not available in the current literature for this particular compound.

The molecular geometry and crystal packing arrangements are likely influenced by the planar nature of the aromatic system combined with the three-dimensional character imparted by the saturated cyclohexanone ring. These structural features, along with potential intermolecular hydrogen bonding between amide groups, contribute to the overall physical properties and handling characteristics of the compound.

Molecular Weight and Formula

The molecular composition of this compound is precisely defined by its molecular formula C₁₂H₁₀F₃NO₂, which indicates the presence of twelve carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of this compound is 257.21 grams per mole, placing it within the medium molecular weight range for organic pharmaceutical intermediates and synthetic building blocks.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₃NO₂ |

| Molecular Weight | 257.21 g/mol |

| Carbon Atoms | 12 |

| Hydrogen Atoms | 10 |

| Fluorine Atoms | 3 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 2 |

The molecular weight distribution reflects the significant contribution of the three fluorine atoms, which account for approximately 22% of the total molecular mass. This high fluorine content is characteristic of trifluoroacetamide derivatives and contributes to the unique physicochemical properties associated with fluorinated organic compounds. The carbon framework represents the largest portion of the molecular weight, consistent with the complex polycyclic structure that includes both aromatic and aliphatic carbon centers.

The relatively compact molecular formula for a compound of this structural complexity indicates efficient atomic utilization, with each atom contributing to the overall molecular architecture. The presence of heteroatoms (nitrogen, oxygen, and fluorine) distributed throughout the structure provides multiple sites for intermolecular interactions and potential chemical modifications, making this compound particularly valuable as a synthetic intermediate or pharmacological probe.

Melting and Boiling Point Parameters

While specific melting and boiling point data for this compound are not available in the current literature, theoretical predictions can be made based on structural analogies and the known thermal properties of related compounds. The presence of the amide functional group typically elevates melting points due to hydrogen bonding capabilities, while the trifluoromethyl group can influence both melting and boiling points through its electronic and steric effects.

Compounds containing trifluoroacetamide moieties generally exhibit melting points in the range of 80-180°C, depending on their molecular weight and structural complexity. The aromatic naphthalene system contributes to thermal stability and typically results in higher melting points compared to purely aliphatic analogs. The ketone functionality within the tetrahydronaphthalene ring system may also influence the melting point through its ability to participate in dipole-dipole interactions.

For compounds of similar molecular weight and functional group composition, boiling points typically range from 250-350°C under standard atmospheric pressure. However, the presence of the trifluoromethyl group can significantly affect volatility, often increasing boiling points due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. The complex polycyclic structure with multiple functional groups suggests that this compound would likely exhibit relatively high thermal stability under standard heating conditions, making it suitable for various synthetic applications that require elevated temperatures.

Structural Representation and Nomenclature

IUPAC Nomenclature and Alternative Names

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) naming conventions, resulting in the formal name this compound. This nomenclature precisely describes the molecular structure by identifying the trifluoroacetamide portion (2,2,2-trifluoroacetamide) and the specific substitution pattern on the tetrahydronaphthalene ring system (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl).

The systematic name construction begins with the identification of the parent tetrahydronaphthalene ring system, which is numbered according to standard conventions for bicyclic aromatic compounds. The ketone group at position 5 is designated as "5-oxo," while the attachment point for the trifluoroacetamide group at position 2 is indicated by the "2-yl" suffix. The trifluoroacetamide portion is named as a substituent, with the "2,2,2-trifluoro" prefix specifying the location and number of fluorine atoms on the acetyl carbon.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-8-4-5-9-7(6-8)2-1-3-10(9)17/h4-6H,1-3H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJGFTJVVGCCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729713 | |

| Record name | 2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90401-87-9 | |

| Record name | 2,2,2-Trifluoro-N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90401-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 5-oxo-5,6,7,8-tetrahydronaphthalen-2-amine: The amine substrate containing the tetrahydronaphthalene ring with a ketone at position 5.

- Trifluoroacetic anhydride (or trifluoroacetyl chloride): The trifluoroacetylating agent providing the 2,2,2-trifluoroacetyl group.

Reaction Conditions

- Solvent: Commonly aprotic solvents such as dichloromethane or tetrahydrofuran are used to dissolve both reactants.

- Temperature: The reaction is typically performed at low to ambient temperatures (0°C to room temperature) to control the rate and minimize side reactions.

- Base: A mild base such as triethylamine or pyridine is added to scavenge the acid generated during the reaction, facilitating amide bond formation.

- Time: The reaction proceeds over several hours (typically 2–6 hours) under stirring.

Workup and Purification

- After completion, the reaction mixture is quenched with water or an aqueous buffer.

- The product is extracted into an organic phase, washed to remove residual acids and bases.

- Purification is achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

- The final product is obtained as a solid with typical purity around 95% as reported by suppliers.

Alternative Synthetic Routes and Considerations

- Use of protected amines: In some synthetic schemes, the amine group on the tetrahydronaphthalene may be protected (e.g., as a benzyl carbamate) to prevent side reactions, followed by deprotection after trifluoroacetylation.

- Coupling reagents: For amide bond formation, coupling reagents such as carbodiimides (e.g., EDC, DCC) or other activating agents can be employed to improve yields and selectivity, especially when starting from carboxylic acids instead of anhydrides.

- Hydrogenolysis: When protecting groups are used, catalytic hydrogenation (hydrogenolysis) under mild conditions is applied to remove protecting groups without affecting the trifluoroacetamide moiety.

Data Table Summarizing Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Starting amine | 5-oxo-5,6,7,8-tetrahydronaphthalen-2-amine |

| Acylating agent | Trifluoroacetic anhydride or trifluoroacetyl chloride |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Base | Triethylamine, Pyridine |

| Temperature | 0°C to room temperature |

| Reaction time | 2–6 hours |

| Purification method | Recrystallization, Silica gel chromatography |

| Product purity | Typically ≥ 95% |

| Molecular weight (FW) | 257.21 g/mol |

| Molecular formula | C12H10F3NO2 |

Research Findings and Optimization Notes

- The reaction of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-amine with trifluoroacetic anhydride is efficient and yields the desired trifluoroacetamide in good yield and purity.

- Controlling the reaction temperature is critical to avoid over-acylation or decomposition of sensitive functional groups.

- Use of a base is essential to neutralize trifluoroacetic acid formed during the reaction, which otherwise can catalyze unwanted side reactions.

- Protecting group strategies are useful when the amine substrate contains multiple reactive sites or when subsequent synthetic steps require selective modification.

- The compound is stable under standard laboratory conditions and can be stored as a solid for extended periods without significant degradation.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be performed to reduce the keto group to a hydroxyl group.

Substitution: : The trifluoroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.

Reduction: : Hydroxyl derivatives.

Substitution: : Amides, esters, and other substituted products.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability in pharmaceuticals. Research has focused on its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of trifluoromethylated compounds and their effects on cancer cell lines. The results indicated that modifications similar to those found in 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide displayed promising cytotoxicity against various cancer types .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the construction of more complex molecules.

Synthetic Pathways

Research has demonstrated that this compound can be used in:

- Nucleophilic substitutions : Facilitating the introduction of different functional groups.

- Coupling reactions : Serving as an intermediate for synthesizing larger organic compounds.

Material Science

The incorporation of trifluoromethyl groups into polymers has been shown to enhance properties such as thermal stability and chemical resistance. This compound can be utilized to develop advanced materials with specific characteristics suitable for high-performance applications.

Application Example

A recent study explored the use of trifluorinated compounds in creating coatings with superior hydrophobic properties. The findings suggested that incorporating such compounds significantly improved the water-repellency of surfaces .

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects involves:

Molecular Targets: : The compound may interact with specific enzymes or receptors, leading to biological effects.

Pathways Involved: : The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects: Trifluoroacetamide vs. Acetamide

The primary distinction between 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and its non-fluorinated analog lies in the substitution of the methyl group (-CH₃) in acetamide with a trifluoromethyl (-CF₃) group. Key differences include:

The trifluoro group increases lipophilicity and resistance to enzymatic degradation, which may improve bioavailability in drug candidates .

Comparison with Halogenated Acetamides

Halogenated acetamides, such as 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide (), demonstrate how halogen substituents influence reactivity. Chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas the -CF₃ group in the trifluoro compound primarily alters electronic properties without direct participation in reactions.

Sulfonamide Derivatives

Sulfonamide analogs like N-(4-(N-(5-oxo-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide () replace the acetamide group with a sulfonamide moiety. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and are prevalent in antimicrobial and anticancer agents. In contrast, acetamides like the target compound may offer better membrane permeability due to reduced polarity .

Functionalized Tetrahydronaphthalenone Derivatives

Compounds such as N-((1-(((R)-5-acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide () highlight the versatility of the tetrahydronaphthalenone scaffold. These derivatives often incorporate additional pharmacophoric groups (e.g., piperidine rings) to enhance target binding. The trifluoroacetamide derivative’s simpler structure may prioritize metabolic stability over multi-target engagement .

Biological Activity

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H9F3N2O4

- Molecular Weight : 302.21 g/mol

- CAS Number : 866137-02-2

- IUPAC Name : this compound

- Predicted Boiling Point : 546.9 ± 50.0 °C

- Density : 1.60 ± 0.1 g/cm³

- pKa : 9.73 ± 0.20

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies focusing on its pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The following table summarizes the results:

| Treatment Group | Concentration (mg/mL) | Nitric Oxide Production (µM) | Reference |

|---|---|---|---|

| Control | - | 25 | |

| Compound | 0.1 | 15 | |

| Compound | 0.5 | 10 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to various stimuli . The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various models:

- Study on Anticancer Activity :

- Anti-inflammatory Study :

- Pharmacokinetics :

Q & A

Q. Standard Characterization Methods :

- NMR Spectroscopy : H and C NMR are critical for verifying the trifluoroacetamide group (δ ~165–170 ppm for carbonyl) and tetrahydronaphthalene backbone (aromatic protons at δ 6.8–7.5 ppm) .

- HRMS (ESI-TOF) : Provides exact mass confirmation (e.g., calculated vs. observed m/z for CHFNO) .

- Melting Point Analysis : Consistency with literature values (if available) indicates purity .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves stereochemical ambiguities, though challenges arise from poor crystal formation .

- HPLC-PDA : Quantifies purity >98% and detects trace impurities .

What strategies are recommended to address discrepancies in reported biological activities of structurally related compounds?

Q. Methodological Approach :

- Cross-Comparative Assays : Test the compound alongside analogs (e.g., N-(5-oxo-7-aryl-tetrahydroquinazolin-2-yl)acetamides) under identical conditions to isolate structural contributors to activity .

- Dose-Response Studies : Establish EC/IC values to differentiate potency from assay-specific variability .

- Target Validation : Use knockout models or competitive binding assays to confirm receptor/enzyme interactions .

How can solubility challenges be mitigated during in vitro bioactivity studies?

Q. Practical Solutions :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins for improved dispersion .

What computational tools are suitable for predicting the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Recommended Workflow :

- Molecular Docking (AutoDock/Vina) : Screen against targets (e.g., kinases, GPCRs) using crystal structures from the PDB .

- ADMET Prediction (SwissADME, pkCSM) : Estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

- MD Simulations (GROMACS) : Assess binding stability and conformational dynamics over 100-ns trajectories .

How can green chemistry principles be applied to its synthesis?

Q. Eco-Friendly Modifications :

- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Catalyst Recycling : Use immobilized Cu catalysts to reduce heavy metal waste .

- Microwave-Assisted Synthesis : Shorten reaction times and energy consumption by 40–60% .

What analytical methods resolve conflicting data on metabolic stability in preclinical models?

Q. Integrated Strategy :

- Microsomal Incubations : Compare hepatic clearance rates across species (human, rat) using LC-MS/MS .

- CYP Inhibition Assays : Identify isoform-specific interactions (e.g., CYP3A4, 2D6) contributing to variability .

- Stable Isotope Tracing : Track C-labeled metabolites to confirm degradation pathways .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Q. SAR Framework :

- Core Modifications : Synthesize derivatives with varying substituents on the tetrahydronaphthalene ring (e.g., halogens, methoxy groups) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic interactions .

- 3D-QSAR Models : Train comparative molecular field analysis (CoMFA) on activity data to guide optimization .

What are the best practices for storing and handling this compound to ensure stability?

Q. Storage Protocol :

- Temperature : Store at –20°C under inert gas (N/Ar) to prevent oxidation .

- Light Sensitivity : Use amber vials to avoid photodegradation of the trifluoroacetamide group .

- Moisture Control : Include desiccants (silica gel) in packaging to limit hydrolysis .

How can researchers validate off-target effects in phenotypic screening assays?

Q. Validation Steps :

- CRISPR-Cas9 Knockout : Eliminate suspected off-targets (e.g., kinases) to confirm phenotypic rescue .

- Thermal Proteome Profiling (TPP) : Identify protein targets by monitoring thermal stability shifts .

- SPR Biosensing : Quantify binding affinities to decouple primary vs. secondary interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.